molecular formula C8H9ClN4O2 B1401531 Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester CAS No. 69579-06-2

Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester

Cat. No.: B1401531
CAS No.: 69579-06-2
M. Wt: 228.63 g/mol
InChI Key: XMHYMUJSAGJEBY-UHFFFAOYSA-N
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Description

“Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound is a solid in form .

Scientific Research Applications

Condensation Reactions and Chemical Synthesis

Research has shown that derivatives of acetic acid, such as ethyl esters, are key in various chemical reactions. For example, one study discussed the condensation of 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal with active methylene reagents, leading to the formation of substances like 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester. This process, depending on the reaction conditions, can yield different products, demonstrating the compound's role in versatile chemical syntheses (Al-Mousawi & El-Apasery, 2012).

Biological Activities and Synthesis of Derivatives

Certain ethyl esters of acetic acid derivatives have been synthesized and studied for their chemical properties like hydrolysis and decarboxylation. These compounds, including various imidazo[1,2-a]benzimidazole derivatives, have been noted for their biological activities, showing properties such as antimicrobial and antiarrhythmic effects, and even influencing brain rhythmogenesis (Anisimova et al., 2011).

Novel Cyclization Pathways

In another study, ethyl esters were involved in novel cyclization pathways. Specifically, ethyl 2-cyano-2-(1,2,4-trizol-5-ylhydrazono)acetate underwent cyclisation in different solvents, resulting in a range of products. This demonstrates the compound's role in forming complex structures through chemical reactions, which is crucial in synthesizing new pharmaceuticals or materials (Gray et al., 1976).

Antimicrobial Activities

Moreover, some derivatives have been synthesized for their potential biological activities. For instance, acetic acid ethyl esters containing the 5-oxo-[1,2,4]triazole ring were synthesized and then subjected to various reactions to form compounds with potential antimicrobial activities. This highlights the relevance of such derivatives in developing new antimicrobial agents (Demirbas et al., 2004).

Chemical Stability Studies

Additionally, the stability of certain acetic acid derivatives has been a subject of study, leading to insights on structural features contributing to stability and the degradation mechanism. This is crucial in drug development, where the stability of the compound can significantly affect its efficacy and shelf life (Pretzer & Repta, 1987).

Properties

IUPAC Name

ethyl 2-[(6-chloropyridazin-3-yl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c1-2-15-8(14)5-10-12-7-4-3-6(9)11-13-7/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHYMUJSAGJEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90790347
Record name Ethyl [2-(6-chloropyridazin-3-yl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90790347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69579-06-2
Record name Ethyl [2-(6-chloropyridazin-3-yl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90790347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 3-chloro-6-hydrazinylpyridazine (8.85 g, 0.061 mol) and ethyl glyoxalate (6.16 g, 0.061 mol) in 50 mL of methanol containing about 30% acetic acid was stirred at room temperature for 2 h. The yielded solid was collected by filtration and washed with methanol to give product 1-ethoxycarbonylmethylene-2-(6-chloro-3-pyridazinyl) hydrazine as a white solid (9.5 g, 68%). LRMS (M+H+) m/z: calcd 229.03; found 229. 1H NMR (300 MHz, CDCl3): δ 12.40 (s, 1H), 7.80-7.31 (d, J=9.6 Hz, 1H), 7.60-7.56 (d, J=9.3 Hz, 1H), 7.50 (s, 1H), 4.25-4.23 (q, 2H), 1.31-1.26 (t, 3H).
Quantity
8.85 g
Type
reactant
Reaction Step One
Name
ethyl glyoxalate
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester
Reactant of Route 2
Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester

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